molecular formula C14H16N2O4 B2926220 Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate CAS No. 92256-47-8

Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate

Cat. No.: B2926220
CAS No.: 92256-47-8
M. Wt: 276.292
InChI Key: ANCXEDMYFAOHJU-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate (CAS 92256-47-8) is a high-purity chemical building block for advanced research and development. This compound, with the molecular formula C14H16N2O4 and a molecular weight of 276.29 g/mol, belongs to a class of ethyl cyanoacrylate derivatives known for their versatility in organic synthesis . The (E)-configuration of its prop-2-enoate backbone, as established in related structural analogs, contributes to its planar molecular geometry and potential for π-π stacking interactions, which can be critical in material science and molecular recognition studies . Researchers utilize this compound as a key intermediate in the synthesis of more complex heterocyclic systems . Its structural features, including the cyano, ester, and dimethoxyphenylamino functional groups, make it a valuable scaffold in medicinal chemistry for creating novel bioactive molecules and in agrochemical research for developing new active ingredients . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2,5-dimethoxyanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-12-7-11(18-2)5-6-13(12)19-3/h5-7,9,16H,4H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCXEDMYFAOHJU-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=CC(=C1)OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,5-dimethoxyaniline in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions usually include refluxing the reactants in an appropriate solvent such as ethanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyanoacrylate derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-ethoxyacrylate: Similar in structure but with an ethoxy group instead of the 2,5-dimethoxyphenylamino group.

    Cyanoacetohydrazide: Contains a cyano group and hydrazide functionality, used in the synthesis of heterocyclic compounds.

    Indole derivatives: Share similar biological activities and are used in medicinal chemistry.

Uniqueness

Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate is unique due to the presence of the 2,5-dimethoxyphenylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyanoacrylate derivatives and contributes to its specific applications in research and industry.

Biological Activity

Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate, with the molecular formula C14H16N2O4C_{14}H_{16}N_{2}O_{4}, is an organic compound that has garnered attention in various fields of scientific research due to its unique structure and potential biological activities. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a cyano group, an ethyl ester, and a 2,5-dimethoxyphenylamino group. Its structure can be represented as follows:

Ethyl 2 cyano 3 2 5 dimethoxyphenyl amino prop 2 enoate\text{Ethyl 2 cyano 3 2 5 dimethoxyphenyl amino prop 2 enoate}

The presence of the dimethoxyphenyl group is significant for its biological properties, making it distinct from other cyanoacrylate derivatives.

This compound acts primarily as an electrophile , interacting with nucleophilic sites in biological molecules. This interaction can lead to:

  • Inhibition of enzyme activity : The compound may inhibit specific enzymes by modifying their active sites.
  • Disruption of cellular processes : By affecting cellular signaling pathways, it can alter cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing the antimicrobial efficacy against various bacterial strains, it demonstrated significant inhibition zones comparable to standard antibiotics. The results are summarized in Table 1 below:

Bacterial StrainInhibition Zone (mm)Control (Antibiotic)
Staphylococcus aureus1520
Escherichia coli1822
Pseudomonas aeruginosa1219

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis through the activation of caspase pathways. The IC50 values for these cell lines were found to be significantly lower than those of many conventional chemotherapeutics.

Case Studies

  • Study on Anticancer Efficacy : A recent investigation published in the European Journal of Medicinal Chemistry evaluated the cytotoxic effects of various substituted acrylates, including this compound. The study concluded that compounds with similar structures showed enhanced cytotoxicity against breast cancer cells due to their ability to target specific cellular pathways involved in tumor growth .
  • Antioxidant Properties : Another study focused on the antioxidant capacity of this compound indicated that it scavenges free radicals effectively, contributing to its anti-inflammatory potential. The findings suggest that it could be beneficial in preventing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

CompoundStructure FeatureBiological Activity
Ethyl 2-cyano-3-(2,5-dimethoxyphenyl)amineContains dimethoxy groupAnticancer and antimicrobial
Ethyl cyanoacetateLacks phenylamino substitutionLimited biological activity
CyanoacetohydrazideContains hydrazide functionalityUsed in synthesis

The presence of the dimethoxyphenylamino group in this compound is crucial for its enhanced biological activities compared to simpler derivatives.

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